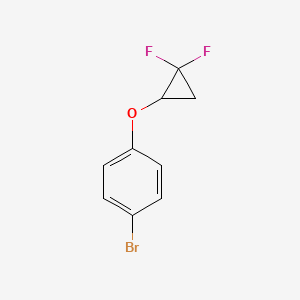

1-Bromo-4-(2,2-difluorocyclopropoxy)benzene

Beschreibung

1-Bromo-4-(2,2-difluorocyclopropoxy)benzene is a halogenated aromatic compound featuring a bromine substituent at the para position and a 2,2-difluorocyclopropoxy group as an oxygen-linked substituent. The cyclopropoxy moiety introduces significant ring strain and unique electronic effects due to the fluorine atoms, which are electron-withdrawing. This compound is of interest in synthetic chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for pharmaceuticals or agrochemicals. Its reactivity is influenced by both the bromine leaving group and the electronic environment modulated by the difluorocyclopropoxy substituent .

Eigenschaften

IUPAC Name |

1-bromo-4-(2,2-difluorocyclopropyl)oxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O/c10-6-1-3-7(4-2-6)13-8-5-9(8,11)12/h1-4,8H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGAHIHIJPLBKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)OC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1989672-18-5 | |

| Record name | 1-bromo-4-(2,2-difluorocyclopropoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of 1-Bromo-4-(2,2-difluorocyclopropoxy)benzene typically involves the reaction of 1-bromo-4-hydroxybenzene with 2,2-difluorocyclopropyl bromide under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. The reaction yields the desired product after purification through column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Bromo-4-(2,2-difluorocyclopropoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) and dimethyl sulfoxide (DMSO).

Oxidation: The compound can be oxidized to form corresponding phenol derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄).

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-(2,2-difluorocyclopropoxy)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it valuable in biochemical research.

Medicine: Research into potential pharmaceutical applications includes the development of new drugs with improved efficacy and reduced side effects. The compound’s structural features are explored for designing novel therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Wirkmechanismus

The mechanism by which 1-Bromo-4-(2,2-difluorocyclopropoxy)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The difluorocyclopropoxy group enhances the compound’s binding affinity and specificity for these targets. The bromine atom can participate in halogen bonding, further stabilizing the interactions. These molecular interactions can modulate biological pathways, leading to the desired effects in various applications.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-4-(2,2-difluoroethoxy)benzene

- Structure : Ethoxy group with two fluorine atoms.

- Comparison : The absence of cyclopropane ring strain reduces steric hindrance compared to the target compound. The ethoxy group is less electron-withdrawing than the cyclopropoxy analog, leading to a more electron-rich aromatic ring. This may enhance reactivity in electrophilic aromatic substitution but reduce activation in metal-catalyzed cross-couplings .

4-Bromo-β,β-difluorostyrene (stabilized with TBC)

- Structure : Vinyl group with geminal fluorines.

- Comparison: The difluorovinyl group introduces conjugation, enabling participation in cycloaddition or polymerization reactions.

1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene

- Structure : Cyclopropyl group with a trifluoromethyl substituent.

- Comparison: The trifluoromethyl group is strongly electron-withdrawing, creating a more electron-deficient ring than the target compound. The direct attachment of the cyclopropane (vs.

Reactivity in Cross-Coupling Reactions

1-Bromo-4-(3-thienyl)benzene (6)

- Synthesis : Prepared via Suzuki-Miyaura coupling (73% yield) using 1-bromo-4-iodobenzene and 3-thiopheneboronic acid .

- Comparison : The thienyl group is electron-rich, which may slow oxidative addition in palladium-catalyzed reactions. The target compound’s difluorocyclopropoxy group, being electron-withdrawing, could accelerate this step but may sterically hinder catalyst access .

1-Bromo-4-fluorobenzene

- Reactivity : Bromine and fluorine substituents create a moderately deactivated ring. Fluorine’s small size minimizes steric effects, making this compound highly reactive in Ullmann or Buchwald-Hartwig aminations. The target compound’s bulkier cyclopropoxy group may reduce efficiency in such reactions .

4-Bromo-β,β-difluorostyrene (stabilized with TBC)

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene

- Hazard Profile : Contains multiple halogens, increasing toxicity risks. The trifluoromethoxy group enhances metabolic resistance. The target compound’s ether linkage may reduce volatility compared to halogenated analogs .

Data Tables

Table 1: Physical and Electronic Properties

| Compound | Molecular Weight | Key Substituent Effects | Reactivity in Cross-Coupling |

|---|---|---|---|

| 1-Bromo-4-(2,2-difluorocyclopropoxy)benzene | 263.06 (calc.) | Strongly electron-withdrawing, bulky | Moderate (steric hindrance) |

| 1-Bromo-4-(2,2-difluoroethoxy)benzene | 241.03 | Moderately electron-withdrawing, less bulky | High |

| 4-Bromo-β,β-difluorostyrene | 215.01 | Conjugated, electron-deficient | Low (polymerization risk) |

Table 2: NMR Data for Selected Compounds

Biologische Aktivität

1-Bromo-4-(2,2-difluorocyclopropoxy)benzene is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H8BrF2O

- CAS Number : 1989672-18-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound is believed to affect cellular signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathways. This interaction can modulate processes such as cell proliferation, apoptosis, and inflammation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various bacterial strains, indicating its use in developing new antibiotics.

- Anti-inflammatory Effects : There is evidence to suggest that it may reduce inflammation in cellular models by inhibiting pro-inflammatory cytokines.

Toxicity Profile

The toxicity of this compound has been assessed in various studies:

| Study Type | Findings |

|---|---|

| Acute Toxicity Studies | LD50 values range from 2000 to 3000 mg/kg in rats |

| Inhalation Studies | LC50 values around 18,000 mg/m³ for acute exposure |

| Long-term Exposure | Potential for organ-specific toxicity observed |

Acute toxicity studies indicate that high doses can lead to significant lethality and adverse effects such as tremors and weight loss. Long-term exposure assessments are still needed to fully understand chronic toxicity.

Case Studies

-

Anticancer Activity :

- A study conducted on human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through activation of caspase pathways.

-

Antimicrobial Testing :

- In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.

-

Inflammation Model :

- In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6.

Q & A

Q. What are the optimal synthetic routes for 1-Bromo-4-(2,2-difluorocyclopropoxy)benzene, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution between 4-bromophenol and 2,2-difluorocyclopropane derivatives. Key parameters include:

- Base selection : Strong bases (e.g., NaH) facilitate deprotonation of the phenol group, enhancing nucleophilicity .

- Solvent choice : Polar aprotic solvents like DMF or THF improve reaction kinetics by stabilizing intermediates .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like ring-opening of the cyclopropane .

Yield optimization requires monitoring via TLC or HPLC, with typical yields ranging from 60–85% depending on substituent steric effects .

Q. How can researchers purify this compound, and what analytical techniques validate purity?

Purification methods include:

- Column chromatography : Silica gel with hexane/ethyl acetate gradients (9:1 to 4:1) effectively separate unreacted starting materials .

- Recrystallization : Use ethanol/water mixtures for high-purity crystals .

Validation techniques: - NMR : NMR confirms the integrity of the difluorocyclopropoxy group (δ ≈ -120 to -140 ppm) .

- GC-MS : Monitors for halogenated byproducts (e.g., debromination products) .

Q. What are the critical safety considerations when handling this compound?

- Toxicity : Brominated aromatics may exhibit acute toxicity; use fume hoods and PPE .

- First aid : For skin contact, rinse immediately with water; for inhalation, relocate to fresh air and seek medical attention .

- Storage : Store in amber vials under inert gas (Ar/N) at 2–8°C to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. How does the difluorocyclopropoxy group influence regioselectivity in cross-coupling reactions?

The electron-withdrawing nature of the difluorocyclopropoxy group directs electrophilic substitution to the para position relative to the bromine. In Suzuki-Miyaura couplings, Pd catalysts (e.g., Pd(PPh)) show higher activity at the bromine site due to reduced steric hindrance compared to bulkier substituents . Computational studies (DFT) suggest the cyclopropane ring’s strain enhances reactivity at the aryl bromide .

Q. What stability challenges arise under acidic or basic conditions, and how can they be mitigated?

- Acidic conditions : The cyclopropane ring is prone to ring-opening via protonation at fluorine atoms, leading to decomposition. Use buffered conditions (pH 6–8) to stabilize the compound .

- Basic conditions : Strong bases may dehydrohalogenate the bromine; replacing NaH with milder bases (e.g., KCO) minimizes this risk .

Q. How do researchers resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR shifts (e.g., aromatic protons) often arise from solvent effects or impurities. To standardize

- Use deuterated solvents consistently (e.g., CDCl vs. DMSO-d) .

- Compare with high-purity reference spectra from PubChem or DSSTox .

Q. What strategies are employed to study the compound’s reactivity in photochemical applications?

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

Q. What advanced techniques characterize its environmental persistence or degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.